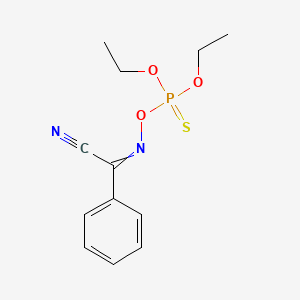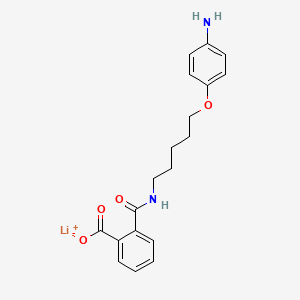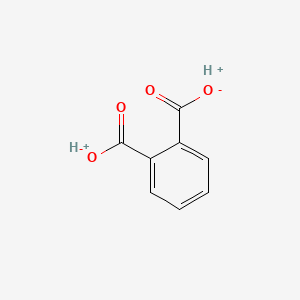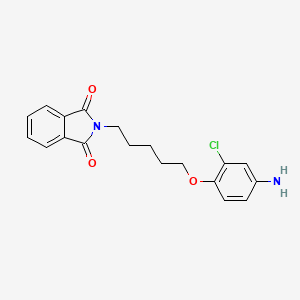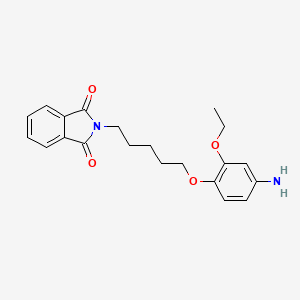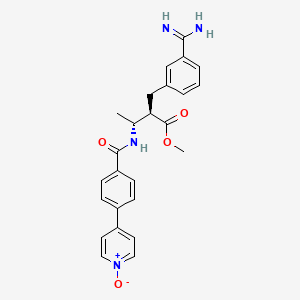
奥塔米沙班
描述
奥塔米沙班是一种实验性注射抗凝剂,作为凝血因子 Xa 的直接抑制剂发挥作用。它主要用于治疗急性冠脉综合征。 尽管具有潜力,但奥塔米沙班在 2013 年因未能达到预期结果而被赛诺菲公司终止开发,当时它未能达到一项 III 期临床试验的预期结果 .
科学研究应用
奥塔米沙班已被用于各种科学研究应用,包括:
化学: 其独特的结构和反应性使其成为研究因子 Xa 抑制机制和开发新型抗凝剂的宝贵化合物。
生物学: 奥塔米沙班抑制因子 Xa 的能力已用于血液凝固和相关生物过程的研究。
医学: 虽然其开发已停止,但奥塔米沙班因其治疗急性冠脉综合征和其他血栓形成疾病的潜力而得到研究。
作用机制
奥塔米沙班通过直接抑制凝血因子 Xa(血液凝固级联反应中的关键酶)发挥作用。通过与因子 Xa 结合,奥塔米沙班阻止了凝血酶原转化为凝血酶,从而抑制了血凝块的形成。 这种机制使其成为一种有效的抗凝剂,在过度凝血成为关注问题的疾病中具有潜在的治疗应用 .
生化分析
Biochemical Properties
Otamixaban interacts with the coagulation factor X (FXa) in the human body . As a direct FXa inhibitor, it plays a crucial role in biochemical reactions related to blood coagulation . By inhibiting FXa, Otamixaban prevents the conversion of prothrombin to thrombin, thereby reducing the formation of blood clots .
Cellular Effects
Otamixaban has been shown to inhibit SARS-CoV-2 cell entry . It suppresses the activity of the protease TMPRSS2, which is required for the activation of the viral spike protein (S) and subsequent infection of human lung cells . Otamixaban’s potency in inhibiting SARS-CoV-2 infection can be significantly enhanced by supplementation with camostat or nafamostat .
Molecular Mechanism
Otamixaban exerts its effects at the molecular level by binding to and inhibiting the activity of FXa . This inhibition prevents the conversion of prothrombin to thrombin, a key step in the blood coagulation cascade . In the context of SARS-CoV-2, Otamixaban inhibits the activity of the protease TMPRSS2, thereby preventing the activation of the viral spike protein and subsequent viral entry into cells .
Temporal Effects in Laboratory Settings
Otamixaban has a rapid onset and offset of action . It reaches steady state within 15 minutes of intravenous administration and maintains stable concentrations throughout the infusion . After the infusion, the residual concentrations of Otamixaban and its anticoagulant effects rapidly decrease .
Metabolic Pathways
Otamixaban is involved in the blood coagulation cascade, a metabolic pathway. It inhibits FXa, a key enzyme in this pathway, thereby preventing the conversion of prothrombin to thrombin .
准备方法
化学反应分析
相似化合物的比较
属性
IUPAC Name |
methyl (2R,3R)-2-[(3-carbamimidoylphenyl)methyl]-3-[[4-(1-oxidopyridin-1-ium-4-yl)benzoyl]amino]butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O4/c1-16(22(25(31)33-2)15-17-4-3-5-21(14-17)23(26)27)28-24(30)20-8-6-18(7-9-20)19-10-12-29(32)13-11-19/h3-14,16,22H,15H2,1-2H3,(H3,26,27)(H,28,30)/t16-,22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFGVNLZDWRZPJW-OPAMFIHVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CC1=CC(=CC=C1)C(=N)N)C(=O)OC)NC(=O)C2=CC=C(C=C2)C3=CC=[N+](C=C3)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](CC1=CC(=CC=C1)C(=N)N)C(=O)OC)NC(=O)C2=CC=C(C=C2)C3=CC=[N+](C=C3)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40172917 | |
| Record name | Otamixaban | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40172917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193153-04-7 | |
| Record name | Otamixaban | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=193153-04-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Otamixaban | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06635 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Otamixaban | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40172917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OTAMIXABAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S173RED00L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Otamixaban?
A1: Otamixaban is a direct, reversible, and selective inhibitor of both free and prothrombinase-bound factor Xa (FXa) [, ]. It competitively binds to the active site of FXa, preventing the conversion of prothrombin to thrombin, a key step in the coagulation cascade [, , ].
Q2: How does Otamixaban's inhibition of FXa affect thrombin generation?
A2: Otamixaban effectively inhibits thrombin generation in a concentration-dependent manner, primarily by inhibiting peak thrombin formation [, , , ]. This effect is observed in various assay systems, including platelet-poor plasma, platelet-rich plasma, and whole blood [].
Q3: Does Otamixaban affect existing thrombin activity?
A3: Unlike some other anticoagulants, Otamixaban does not directly interfere with existing thrombin activity []. Its primary effect is on the generation of new thrombin molecules by inhibiting FXa [, , ].
Q4: What is the significance of the protracted thrombin generation curve observed with Otamixaban?
A4: The characteristic "double peak" or protracted thrombin generation curve observed with Otamixaban in platelet-poor plasma suggests a differential inhibition of intrinsic and extrinsic coagulation pathways []. The first peak is attributed to the intrinsic tenase complex, while the second peak arises from the sustained activity of the extrinsic tenase (prothrombinase) complex due to reduced tissue factor pathway inhibitor (TFPI) activity [].
Q5: What is the molecular formula and weight of Otamixaban?
A5: Unfortunately, the provided abstracts do not contain information about the molecular formula and weight of Otamixaban. Please refer to other resources like PubChem or DrugBank for this information.
Q6: Is there spectroscopic data available for Otamixaban?
A6: The abstracts do not provide details on the spectroscopic characterization of Otamixaban.
Q7: How stable is Otamixaban under various storage conditions?
A7: While the abstracts do not directly address Otamixaban's stability under various conditions, one study mentions a consistent pharmacokinetic profile and the possibility of bolus administration followed by infusion, suggesting good stability for intravenous formulations [].
Q8: Are there specific formulation strategies for Otamixaban to improve its stability, solubility, or bioavailability?
A8: The provided abstracts do not discuss specific formulation strategies for Otamixaban.
Q9: What is the pharmacokinetic profile of Otamixaban?
A9: Otamixaban demonstrates favorable pharmacokinetic properties, including rapid plasma distribution and elimination, a predictable dose-exposure relationship, and low inter-subject variability in plasma exposure [].
Q10: How is Otamixaban eliminated from the body?
A10: Otamixaban is eliminated through mixed renal and biliary excretion with constant renal clearance [].
Q11: What is the relationship between Otamixaban plasma concentrations and its anticoagulant effect?
A11: Studies using various clotting time assays demonstrate a clear dose-dependent anticoagulant effect of Otamixaban, with a rapid onset and offset of action [, , ]. The prolongation of clotting times, such as aPTT, PT, and RVVT, directly correlates with Otamixaban plasma concentrations [].
Q12: Does the co-administration of Otamixaban with other drugs affect its anticoagulant and antiplatelet effects?
A12: Co-administration of Otamixaban with acetylsalicylic acid (ASA) [] or tirofiban [] does not significantly alter the pharmacokinetics or pharmacodynamics of Otamixaban, suggesting that its anticoagulant and antiplatelet effects are maintained.
Q13: What in vitro models have been used to study Otamixaban?
A13: In vitro studies investigating Otamixaban's efficacy have employed various models, including:
- Plasma-based clotting assays: Prothrombin time (PT), activated partial thromboplastin time (aPTT), HepTest® clotting time (HCT), Russell’s Viper Venom-induced clotting time (RVVT) [, ].
- Thrombin generation assays: Calibrated Automated Thrombinography (CAT) in platelet-poor plasma (PPP), platelet-rich plasma, and whole blood [, , ].
- Cardiac catheter thrombosis model: To assess the ability of Otamixaban to prevent catheter thrombosis in vitro [].
Q14: What in vivo models have been used to evaluate the efficacy of Otamixaban?
A14: Otamixaban has shown efficacy in preclinical animal models of thrombosis, including rodent, canine, and porcine models [].
Q15: What clinical trials have been conducted with Otamixaban?
A15: Several clinical trials have investigated Otamixaban in various clinical settings, including:
- SEPIA-PCI Trial: A dose-ranging study in patients undergoing non-urgent percutaneous coronary intervention (PCI) [].
- TAO Trial: A phase III trial comparing Otamixaban to unfractionated heparin plus eptifibatide in patients with non-ST-segment elevation acute coronary syndromes (NSTE-ACS) undergoing early invasive strategy [, , ].
- SEPIA-ACS1 TIMI 42 Trial: A phase II trial evaluating Otamixaban compared to unfractionated heparin followed by eptifibatide for the treatment of NSTE-ACS [, ].
Q16: What were the key findings from the TAO trial regarding Otamixaban's efficacy?
A16: Unfortunately, Otamixaban did not demonstrate a reduction in the rate of ischemic events compared to unfractionated heparin plus eptifibatide in the TAO trial []. In fact, it was associated with an increased risk of bleeding complications [, , ].
Q17: Are there known resistance mechanisms to Otamixaban?
A17: The provided abstracts do not discuss any specific resistance mechanisms to Otamixaban.
Q18: Does Otamixaban exhibit cross-resistance with other anticoagulants?
A18: The abstracts do not provide information on cross-resistance between Otamixaban and other anticoagulant classes.
Q19: What are the known safety and tolerability concerns with Otamixaban?
A19: While generally well-tolerated in early clinical trials [, ], Otamixaban has been associated with an increased risk of bleeding, particularly in larger clinical trials like the TAO trial [, , ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


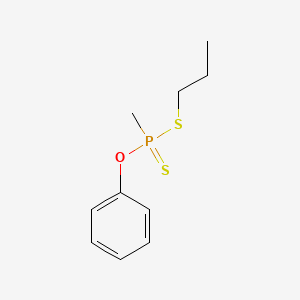
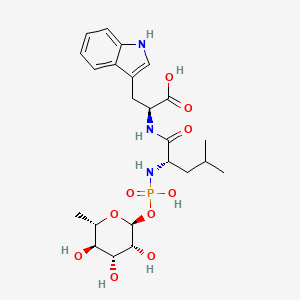
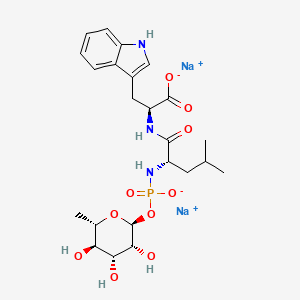

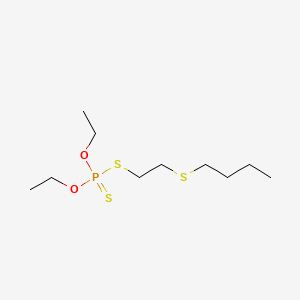
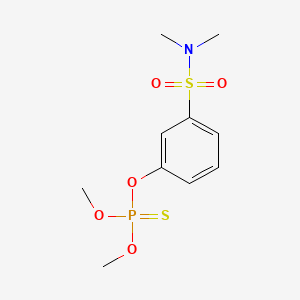
![2H-Pyran-2-one, 5,6-dihydro-5-hydroxy-6-[(1E,4S,5S,6S,7Z,9Z,11E)-6-hydroxy-5-methyl-4-(phosphonooxy)-1,7,9,11-heptadecatetraen-1-yl]-, sodium salt (1:1), (5S,6S)-](/img/structure/B1677728.png)
![6,7-dimethoxy-2-[(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methyl]-1H-quinazolin-4-one](/img/structure/B1677731.png)
